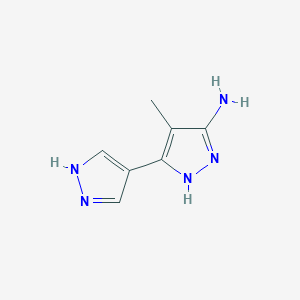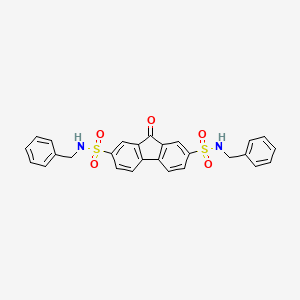
N2,N7-Dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N7-Dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide is a complex organic compound with the molecular formula C39H30N2O5S2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N7-Dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .
Análisis De Reacciones Químicas
Types of Reactions
N2,N7-Dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyl and sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce new functional groups, leading to a variety of fluorene-based compounds .
Aplicaciones Científicas De Investigación
N2,N7-Dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mecanismo De Acción
The mechanism of action of N2,N7-Dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to altered cellular functions, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- N2,N7-Dibenzyl-9-oxo-9H-fluorene-2,7-diphenylsulfonamide
- N2,N7-Dibenzyl-9-oxo-9H-fluorene-2,7-dimethylsulfonamide
Uniqueness
N2,N7-Dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide is unique due to its specific combination of benzyl and sulfonamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for targeted research applications .
Propiedades
Fórmula molecular |
C27H22N2O5S2 |
|---|---|
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
2-N,7-N-dibenzyl-9-oxofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C27H22N2O5S2/c30-27-25-15-21(35(31,32)28-17-19-7-3-1-4-8-19)11-13-23(25)24-14-12-22(16-26(24)27)36(33,34)29-18-20-9-5-2-6-10-20/h1-16,28-29H,17-18H2 |
Clave InChI |
JQGNLZHVKHHOJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)NCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


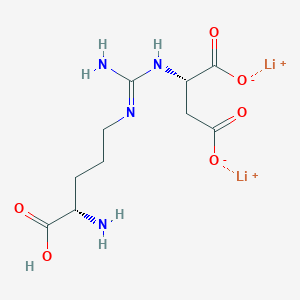
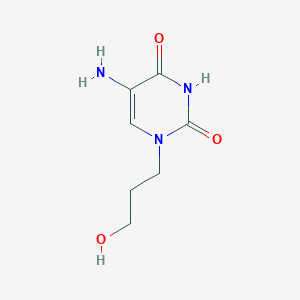
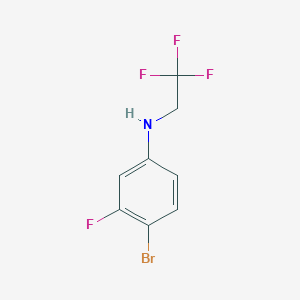
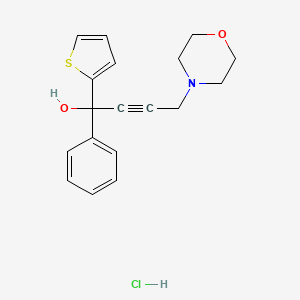
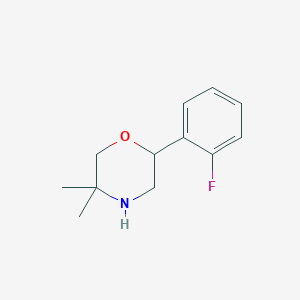
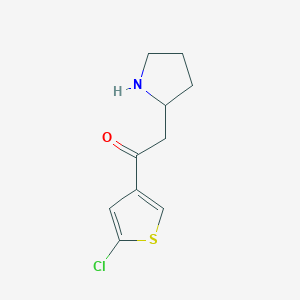
![(E)-N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide](/img/structure/B13073612.png)
![1-[(Cyclopentyloxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13073613.png)
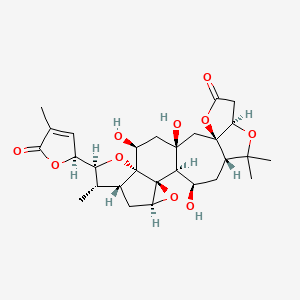
![2,3,6,7-tetramethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13073623.png)
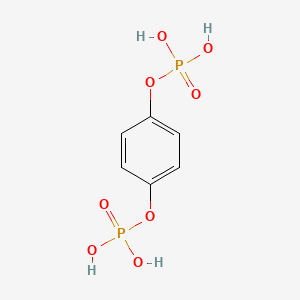

![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B13073636.png)
